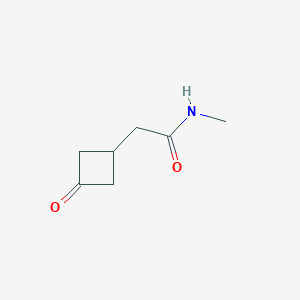
N-methyl-2-(3-oxocyclobutyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-2-(3-oxocyclobutyl)acetamide is an organic compound with the molecular formula C7H11NO2 It is a derivative of acetamide, featuring a cyclobutyl ring with a ketone group and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(3-oxocyclobutyl)acetamide typically involves the reaction of N-methylacetamide with a cyclobutanone derivative under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic addition of the amide to the ketone group of the cyclobutanone. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to maximize yield and minimize by-products. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(3-oxocyclobutyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in N-methyl-2-(3-hydroxycyclobutyl)acetamide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted amides depending on the reagents used.
Scientific Research Applications
N-methyl-2-(3-oxocyclobutyl)acetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in studies involving enzyme interactions and protein-ligand binding due to its amide functionality.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-methyl-2-(3-oxocyclobutyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the cyclobutyl ring and ketone group can participate in various non-covalent interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-methylacetamide: A simpler analogue without the cyclobutyl ring.
Cyclobutanone: Lacks the amide group but contains the cyclobutyl ring and ketone functionality.
N-methyl-2-(3-hydroxycyclobutyl)acetamide: A reduced form of the compound with a hydroxyl group instead of a ketone.
Uniqueness
N-methyl-2-(3-oxocyclobutyl)acetamide is unique due to the presence of both the cyclobutyl ring and the amide group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
N-methyl-2-(3-oxocyclobutyl)acetamide |
InChI |
InChI=1S/C7H11NO2/c1-8-7(10)4-5-2-6(9)3-5/h5H,2-4H2,1H3,(H,8,10) |
InChI Key |
FNDFDRAAQRXTAE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CC1CC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















